Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate
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Overview
Description
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, a benzyl group, and a cyanopropyl group attached to an aminoacetate backbone . It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate typically involves the reaction of ethyl bromoacetate with benzylamine and 3-cyanopropylamine under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The benzyl and cyanopropyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity . Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate can be compared with other similar compounds such as:
Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate: Similar structure but with a different alkyl chain length.
Ethyl 2-[benzyl(3-cyanopropyl)amino]propanoate: Similar structure but with a different ester group.
Ethyl 2-[benzyl(3-cyanopropyl)amino]butanoate: Similar structure but with a different alkyl chain length and ester group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to variations in their structure .
Biological Activity
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity in various biological systems, supported by relevant case studies and research findings.
This compound can be synthesized through various organic reactions, including alkylation and esterification processes. The compound features a benzyl group, which is known to influence its biological activity significantly. The general synthetic route involves the reaction of ethyl acetate with a benzyl amine derivative under basic conditions, followed by subsequent modifications to introduce the cyanopropyl group.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It can function as an enzyme inhibitor or activator depending on its structural features. The compound's mechanism may involve:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways.
- Receptor Interaction : The compound may also interact with various receptors, influencing signaling pathways related to cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including anti-inflammatory and analgesic effects. A study demonstrated that derivatives similar to this compound showed significant inhibition of prostaglandin synthesis, which is crucial for inflammatory responses .
Table 1: Biological Activities of this compound and Related Compounds
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of prostaglandin synthesis | |
Enzyme inhibition | Reduced activity of cyclooxygenase | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Anti-inflammatory Activity : In a controlled study, this compound was tested for its ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent.
- Cytotoxic Effects : Another study evaluated the cytotoxic properties of this compound against various cancer cell lines. The findings revealed that it effectively induced apoptosis, highlighting its potential application in cancer therapy .
- Enzyme Interactions : Research focusing on enzyme interactions demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, thereby altering the biochemical pathways in treated organisms .
Properties
IUPAC Name |
ethyl 2-[benzyl(3-cyanopropyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-19-15(18)13-17(11-7-6-10-16)12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICVAODCXHLLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC#N)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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